molecular formula C8H11BO3 B070350 4-Methoxy-3-methylphenylboronic acid CAS No. 175883-62-2

4-Methoxy-3-methylphenylboronic acid

Cat. No. B070350
M. Wt: 165.98 g/mol
InChI Key: PXVDQGVAZBTFIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-3-methylphenylboronic acid and structurally similar compounds involves the condensation of equimolar 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide, followed by characterization through elemental analysis, IR, ^1HNMR spectra, and single-crystal X-ray diffractions (Yang, 2007).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylphenylboronic acid and related compounds has been determined using X-ray crystallography, revealing the presence of trans configurations with respect to the C=N double bonds and intricate hydrogen bonding networks forming layered or network structures in the crystal lattice (Yang, 2007).

Chemical Reactions and Properties

Boronic acids, including 4-Methoxy-3-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies, demonstrating the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)_2, and contributing to the development of centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in their crystal structure (Pedireddi & Seethalekshmi, 2004).

Scientific Research Applications

  • Supramolecular Assemblies : 4-Methoxy-3-methylphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies, particularly through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as well as the identification of centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in its crystal structure (Pedireddi & Seethalekshmi, 2004).

  • Metabolic Studies : In metabolic research, derivatives of 4-Methoxy-3-methylphenylboronic acid, like 4-hydroxy-3-methoxyphenyl compounds, are significant. These compounds have been studied for their role in the excretion of metabolites in urine and the understanding of metabolic pathways (Smith & Bennett, 1958).

  • Catalysis and Chemical Reactions : This compound plays a role in stereocontrolled photodimerization, where it is involved in the synthesis of various naphthalene derivatives with potential applications in catalysis (Ghosn & Wolf, 2010, 2011).

  • Chemical Synthesis : It is used in the synthesis of atropisomeric compounds, which are vital in enantioselective recognition and chemical sensing applications (Ghosn & Wolf, 2011).

  • Molecular Sensing and Recognition : Research shows its application in molecular recognition and chemosensing, particularly in studying the N-B interaction in certain arylboronate systems, essential for sensing technologies targeting substances like saccharides and catecholamines (Zhu et al., 2006).

  • Biomedical Applications : The compound is also involved in the development of stimuli-responsive nanomaterials for biomedical engineering, highlighting its potential in creating innovative healthcare solutions (Hasegawa et al., 2015).

Safety And Hazards

4-Methoxy-3-methylphenylboronic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If skin or eye irritation persists, medical attention should be sought .

properties

IUPAC Name

(4-methoxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDQGVAZBTFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378489
Record name 4-Methoxy-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylphenylboronic acid

CAS RN

175883-62-2
Record name 4-Methoxy-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-3-methylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MW Ghosn, C Wolf - The Journal of Organic Chemistry, 2010 - ACS Publications
… Suzuki cross-coupling of a 1,8-dihalonaphthalene with 4-methoxy-3-methylphenylboronic acid or 4-acetamidophenylboronic acid and subsequent functional group transformation gave …
Number of citations: 32 pubs.acs.org
SA Kazi, EM Campi, MTW Hearn - Tetrahedron, 2018 - Elsevier
… In contrast, reaction of 4-methoxy-3-methylphenylboronic acid gave high conversion only after 2 h at 25 C and the selectivity for the mono-coupled product (21) was much lower at 3.8:1. …
Number of citations: 15 www.sciencedirect.com
C Thirsk, GE Hawkes, RT Kroemer, KR Liedl… - Journal of the …, 2002 - pubs.rsc.org
… 5 with 4-methoxy-3-methylphenylboronic acid 9 A mixture of 1,8-dibromo-2,7-diisopropoxynaphthalene 5 (0.6 g, 1.49 mmol), 4-methoxy-3-methylphenylboronic acid 9 (0.54 g, 3.27 mmol…
Number of citations: 37 pubs.rsc.org
G Chelucci, F Capitta, S Baldino - Tetrahedron, 2008 - Elsevier
… Next, to complete the demonstration, alkyne 3u was cross-coupled with 4-methoxy-3-methylphenylboronic acid under standard Suzuki-type conditions [Pd(PPh 3 ) 4 , PhB(OH) 2 in …
Number of citations: 32 www.sciencedirect.com
M Wetzel, EM Gargano, S Hinsberger… - European journal of …, 2012 - Elsevier
… The title compound was prepared by reaction of (3-bromophenyl)-(3-methoxyphenyl)-methanone 1b (200 mg, 0.69 mmol, 1 equiv) with 4-methoxy-3-methylphenylboronic acid (137 mg, …
Number of citations: 27 www.sciencedirect.com
JY Dong, HN Wang, YQ Xie, CP Zhang - Iscience, 2022 - cell.com
A copper-mediated trifluoromethyltelluration of arylboronic acids with [Me 4 N][TeCF 3 ] using air as an environmental friendly oxidant is presented. The reaction proceeded smoothly …
Number of citations: 1 www.cell.com
ZT Sharrett - 2008 - search.proquest.com
The research described herein involves the development of a synthetic system, which can recognize and sense glucose. The detection of glucose is significant because it is an essential …
Number of citations: 0 search.proquest.com
F Braun, N Bertoletti, G Möller, J Adamski… - European Journal of …, 2018 - Elsevier
… Suzuki coupling of 13b with 4-methoxy-3-methylphenylboronic acid gave the methoxy intermediate 17a. All methoxy groups were cleaved with boron tribromide to afford compounds 13–…
Number of citations: 10 www.sciencedirect.com
T Tremmel, A Puzik, AP Gehring… - Archiv der …, 2016 - Wiley Online Library
… Standard protocol (A), boronic acid: 4-methoxy-3-methylphenylboronic acid (55 mg, 0.33 mmol). Purification by FCC (methylene chloride/acetone, 9:1) gave the pure compound as …
Number of citations: 5 onlinelibrary.wiley.com
A Ødegård - 2022 - duo.uio.no
… The spirohydantoins (2a-2d) were coupled with 4-methoxy-3-methylphenylboronic acid (3b), which led to the formation of four new structures 5e-5h, with good to excellent yields (73-92 …
Number of citations: 0 www.duo.uio.no

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